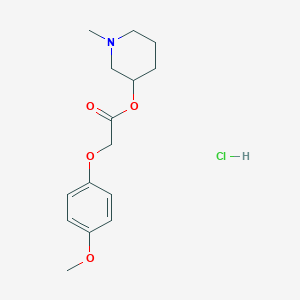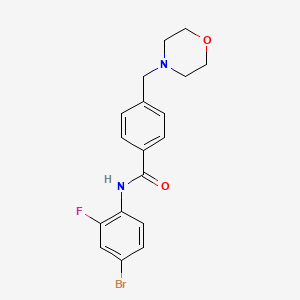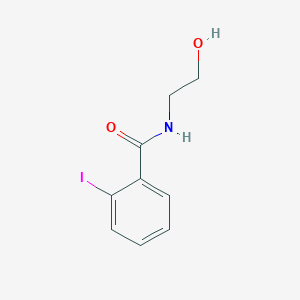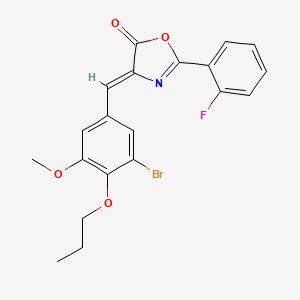![molecular formula C20H26ClNO2 B4612785 1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride](/img/structure/B4612785.png)
1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride
Descripción general
Descripción
1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride is a complex organic compound that features a biphenyl group, an ether linkage, and a cyclopentylamino group
Métodos De Preparación
The synthesis of 1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride typically involves multiple steps, including the formation of the biphenyl ether and the introduction of the cyclopentylamino group. The synthetic route may involve:
Formation of Biphenyl Ether: This step involves the reaction of a biphenyl derivative with an appropriate alkylating agent under basic conditions to form the biphenyl ether.
Introduction of Cyclopentylamino Group: The biphenyl ether is then reacted with a cyclopentylamine derivative under suitable conditions to introduce the cyclopentylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The biphenyl ether linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl ether and cyclopentylamino groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-{[1,1’-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride can be compared with similar compounds such as:
1-{[1,1’-Biphenyl]-2-yloxy}-3-(methylamino)propan-2-OL hydrochloride: This compound has a methylamino group instead of a cyclopentylamino group, leading to differences in its chemical and biological properties.
1-{[1,1’-Biphenyl]-2-yloxy}-3-(ethylamino)propan-2-OL hydrochloride:
1-{[1,1’-Biphenyl]-2-yloxy}-3-(propylamino)propan-2-OL hydrochloride: This compound features a propylamino group, which affects its overall properties and uses.
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c22-18(14-21-17-10-4-5-11-17)15-23-20-13-7-6-12-19(20)16-8-2-1-3-9-16;/h1-3,6-9,12-13,17-18,21-22H,4-5,10-11,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEUMZXNNYUFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4612706.png)
![2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4612721.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4612741.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4612749.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-ETHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4612753.png)




![2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4612792.png)
![2-[(6-BROMO-2-NAPHTHYL)OXY]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4612796.png)
![N-(2-ethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B4612798.png)
![3-(2-hydroxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4612800.png)
![2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE](/img/structure/B4612806.png)
